![molecular formula C10H16Cl2N2 B13471086 (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a solid substance that is often used in various chemical and biological research applications. The compound is known for its unique structure, which includes a cyclopropylmethyl group and a pyridin-2-ylmethyl group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyridine-2-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Amine-Facilitated Reactions
The dihydrochloride salt’s amine group participates in acid-base and nucleophilic reactions under controlled conditions. Key transformations include:
Deprotonation and Alkylation
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Reagents : NaOH (aqueous), alkyl halides (e.g., CH₃I)
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Conditions : Polar aprotic solvents (DMF, THF), 25–60°C
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Product : N-Alkylated derivatives (e.g., N-methyl-(cyclopropylmethyl)[(pyridin-2-yl)methyl]amine)
Reductive Amination
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Reagents : Cyclopropanealdehyde, NaBH₃CN
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Conditions : Methanol, pH 4–6 (acetic acid buffer)
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Product : Secondary amine derivatives via Schiff base intermediates
Acylation
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Reagents : Acetyl chloride, benzoic anhydride
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Conditions : Pyridine as base, 0–25°C
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Product : Amides (e.g., N-acetyl-(cyclopropylmethyl)[(pyridin-2-yl)methyl]amine)
Pyridine Ring Reactivity
The pyridine moiety undergoes electrophilic substitution and coordination reactions:
Electrophilic Substitution
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Nitration :
Metal Coordination
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Reagents : Transition metal salts (e.g., CuCl₂, FeCl₃)
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Conditions : Ethanol/water, 25°C
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Product : Stable complexes with metal ions (e.g., Cu²⁺) via pyridine’s lone pair
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under thermal, acidic, or radical conditions:
Thermal Ring Opening
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Conditions : 120–150°C, inert atmosphere
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Product : But-3-enyl derivatives via [3.1.0] bicyclic intermediate
Acid-Catalyzed Hydrolysis
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Reagents : HCl (conc.), H₂O
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Conditions : Reflux, 6–12 hours
Radical-Mediated Reactions
The cyclopropylmethyl radical intermediate is highly reactive:
Ring Opening via Radical Pathways
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Reagents : Di-tert-butyl peroxide (DTBP), UV light
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Conditions : Benzene, 80°C
Reaction Type | Reagents/Conditions | Major Product | Rate Constant (37°C) |
---|---|---|---|
Radical ring-opening | DTBP, UV light | But-3-enyl radical | 1.2×108s−1 |
Biologically Relevant Reactions
In enzymatic systems, the compound interacts with cytochrome P450:
Hydroxylation
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Enzyme : Cytochrome P450 (CYP3A4)
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Conditions : In vitro liver microsomes, NADPH cofactor
Radical Trapping in Enzymatic Assays
Scientific Research Applications
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropyl(4-methylpyridin-2-yl)methyl)amine dihydrochloride: Similar structure but with a methyl group at the 4-position of the pyridine ring.
(2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride: Contains a methyl group at the 2-position of the pyridine ring and a propyl group.
Uniqueness
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of cyclopropylmethyl and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
The compound (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a derivative of pyridin-2-yl-methylamine, which has been investigated for its potential biological activities, particularly in pharmacological contexts. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
Synthesis
The synthesis of this compound typically involves reductive amination processes. The general method includes the reaction of cyclopropylmethylamine with a pyridin-2-yl aldehyde in the presence of reducing agents such as sodium cyanoborohydride in a suitable solvent like ethanol or methanol .
Research indicates that compounds similar to (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine may function as inhibitors of specific enzymes or receptors, potentially impacting neurotransmitter systems. For instance, derivatives have shown activity against lysine-specific demethylase 1 (LSD1), which is implicated in various cancers .
Pharmacological Properties
- Antidepressant and Analgesic Effects : Pyridin-2-yl-methylamine derivatives are noted for their antidepressant and analgesic properties, suggesting that (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine could exhibit similar effects .
- CNS Penetration : The compound is predicted to have favorable blood-brain barrier (BBB) permeability, enhancing its potential as a central nervous system (CNS) therapeutic agent .
- Inhibition of Cytochrome P450 Enzymes : It may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclopropylmethylamine can react with pyridin-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the free base, followed by HCl salt formation. Reaction efficiency depends on solvent polarity, temperature (optimized between 50–80°C), and steric hindrance from the cyclopropyl group. Impurities from incomplete salt formation can be minimized by stoichiometric HCl addition in anhydrous ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of cyclopropyl (δ ~0.5–1.5 ppm for CH₂, splitting patterns) and pyridinyl protons (δ ~7.2–8.6 ppm).
- HPLC-UV/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient to assess purity (>98%).
- Mass Spectrometry (ESI) : Verify molecular ion peaks for [M+H]⁺ (calculated for C₁₀H₁₅N₂·2HCl: 226.06 g/mol) and chloride counterions .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, cell membrane permeability). To resolve discrepancies:
- Dose-Response Curves : Compare EC₅₀ values across assays (e.g., enzymatic vs. cell-based).
- Solubility Testing : Evaluate solubility in assay buffers (e.g., PBS vs. DMSO-containing media) using nephelometry.
- Metabolite Screening : Use LC-MS to identify degradation products in biological matrices that may interfere with activity .
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses. Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with the cyclopropyl group.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of hydrochloride aerosols.
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Q. Pharmacological Studies
Q. What experimental models are appropriate for assessing the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers to measure permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption).
- In Vivo : Administer 10 mg/kg intravenously/orally to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the cyclopropylmethyl group .
Properties
Molecular Formula |
C10H16Cl2N2 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)8-11-7-9-4-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H |
InChI Key |
AFTBDXDCQXZEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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